Tridec-5-enoic acid
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Overview
Description
Tridec-5-enoic acid: is a long-chain fatty acid with an aliphatic tail containing thirteen carbon atoms and a double bond at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to synthesize tridec-5-enoic acid involves the reduction of a carboxylic acid to its corresponding alcohol using diisobutylaluminum hydride (DIBAL-H). The reaction is carried out in tetrahydrofuran (THF) with 3.0 equivalents of DIBAL-H, followed by acidification and extraction with methyl tert-butyl ether (MTBE) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. general methods for producing long-chain fatty acids typically involve the use of catalytic hydrogenation or oxidation processes.
Chemical Reactions Analysis
Types of Reactions: Tridec-5-enoic acid undergoes various chemical reactions, including:
Reduction: The reduction of this compound to its corresponding alcohol, tridec-5-en-1-ol, using DIBAL-H.
Oxidation: Oxidation of the alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Reduction: DIBAL-H in THF.
Oxidation: PCC in dichloromethane.
Major Products Formed:
Reduction: Tridec-5-en-1-ol.
Oxidation: Tridec-5-enal.
Scientific Research Applications
Tridec-5-enoic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of tridec-5-enoic acid involves its interaction with specific molecular targets and pathways. For example, a synthetic analog of this compound, UA-8, has been shown to possess both epoxyeicosatrienoic acid (EET)-mimetic and soluble epoxide hydrolase (sEH) inhibitory properties. This analog modulates the autophagic response in cardiac cells, promoting cell survival during metabolic stress .
Comparison with Similar Compounds
Tridec-10-enoic acid: Another long-chain fatty acid with a double bond at the tenth position.
14,15-EE-5(Z)-E: A long-chain fatty acid with an epoxide group.
Uniqueness: Tridec-5-enoic acid is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Its ability to undergo reduction and oxidation reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
62472-80-4 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
tridec-5-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h8-9H,2-7,10-12H2,1H3,(H,14,15) |
InChI Key |
CMIMTWMGUGEMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
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